molecular formula C13H12N2O2 B8771214 2-Methoxy-N-phenylpyridine-4-carboxamide CAS No. 126798-21-8

2-Methoxy-N-phenylpyridine-4-carboxamide

Cat. No.: B8771214
CAS No.: 126798-21-8
M. Wt: 228.25 g/mol
InChI Key: ZYBUZXODDPRLDK-UHFFFAOYSA-N
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Description

2-Methoxy-N-phenylpyridine-4-carboxamide is a pyridine-based carboxamide derivative characterized by a methoxy group at the 2-position of the pyridine ring and an N-phenyl substituent.

Properties

CAS No.

126798-21-8

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

2-methoxy-N-phenylpyridine-4-carboxamide

InChI

InChI=1S/C13H12N2O2/c1-17-12-9-10(7-8-14-12)13(16)15-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16)

InChI Key

ZYBUZXODDPRLDK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogs and their properties:

Compound Name Substituents/Modifications Molecular Weight Biological Activity/Properties Applications References
2-Methoxy-N-phenylpyridine-4-carboxamide 2-methoxy, N-phenyl Not provided Hypothesized DNA binding, solubility-dependent bioactivity Research chemical, drug precursor N/A
MSC-5350 () 5-chloro, 8-quinolinylsulfonylamino Not provided High potency (≥98% purity via HPLC) Biochemical screening
NSC 343 499 () 2-methoxy, methylsulfonylamino acridine Not provided DNA intercalation (Ka = 2.1 × 10⁶ M⁻¹), antitumor activity (IC₅₀ = 6.7–800 nM) Anticancer drug candidate
N-[(4-Methoxyphenyl)methyl]pyridine-2-carboxamide () 4-methoxyphenylmethyl Not provided Moderate acute toxicity (GHS Category 4) R&D applications
4-(4-Aminophenoxy)-N-Methylpyridine-2-carboxamide () 4-aminophenoxy, N-methyl 390.44 Pharmaceutical intermediate Drug synthesis (e.g., kinase inhibitors)
2-Chloro-N-[2-methoxy-5-(trifluoromethylsulfonyl)phenyl]-4-pyridinecarboxamide () 2-chloro, trifluoromethylsulfonyl Not provided Enhanced lipophilicity/metabolic stability Agrochemistry, medicinal chemistry

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity
  • Methoxy Groups: Present in both the target compound and NSC 343 499, methoxy groups enhance DNA binding via intercalation. NSC 343 499 demonstrated 16-fold higher DNA association than amsacrine due to its 2-methoxy and methylsulfonylamino groups .
  • Chloro and Sulfonyl Groups : MSC-5350 () and the compound in incorporate chloro and sulfonyl groups, which increase lipophilicity and binding affinity. These groups may improve target engagement but could elevate toxicity risks .
  • Amino Groups: The 4-aminophenoxy substituent in ’s compound enhances solubility and versatility as a pharmaceutical intermediate, contrasting with the target compound’s phenyl group, which may favor π-π interactions .

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